Polyglyceryl-2 caprate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

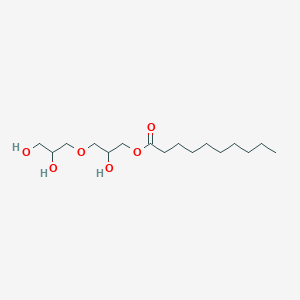

Polyglyceryl-2 caprate is alson known as PGLCP 102KC. It is a synthetic compound derived from polyglycerin and a fatty acid. The compound is vegetable in origin, making it biodegradable & toxicologically safe. It is commonly used as an emulsifier in cosmetic formula having excellent skin feeling properties bucause of its high substantiality and skin smoothening effect. This product creates fine, creamy bubbles, especially when combined with anionic surfactants. It is an excellent thickener with good thermostable viscosity. PGLCP 102KC can be used as deoactive ingredient bucause of its reaction to gram-positive bacteria.

Aplicaciones Científicas De Investigación

Cosmetic Applications

Polyglyceryl-2 caprate is predominantly used in the cosmetic industry due to its emulsifying properties. Its applications include:

- Emulsifier in Creams and Lotions : It stabilizes oil-water mixtures, essential for creams and lotions.

- Surfactant in Cleansing Products : Enhances the cleansing efficacy by reducing surface tension.

- Skin Conditioning Agent : Improves moisture retention and skin feel, making it suitable for moisturizers.

Case Study: Skin Penetration Enhancement

A study demonstrated that formulations containing polyglyceryl-4 laurate significantly increased the penetration of active ingredients like ceramide AP into deeper skin layers compared to traditional creams. This highlights its potential in enhancing product efficacy in skincare formulations .

Microbial Activity

This compound exhibits antimicrobial properties, particularly against gram-positive bacteria. This makes it beneficial for:

- Deodorizing Products : Effective in formulations aimed at odor control.

- Preservatives : Acts as a natural preservative due to its antimicrobial activity.

Biodegradability and Safety

The compound is noted for its biodegradable nature, making it an environmentally friendly choice in personal care products. Safety assessments indicate that this compound poses low toxicity risks, with no significant concerns for repeated dose toxicity .

Biosurfactant Potential

Recent research has explored the use of this compound in biosurfactant synthesis. Enzymatic processes have shown promise in utilizing this compound to create more sustainable surfactants through transglycosylation reactions .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Polyglyceryl-2 caprate, and how can reaction conditions be optimized for reproducibility?

this compound is synthesized via esterification of glycerol oligomers with capric acid. Key steps include controlling stoichiometric ratios (e.g., 2:1 glycerol-to-capric acid), temperature (typically 120–160°C), and catalyst selection (e.g., lipases or acid catalysts like sulfuric acid). Optimization requires monitoring reaction kinetics via FTIR or HPLC to track ester bond formation and residual reactants. Post-synthesis, purification via vacuum distillation or solvent extraction ensures removal of unreacted fatty acids and glycerol .

Q. How is the structural characterization of this compound performed to confirm its chemical identity?

Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to identify glyceryl backbone signals (e.g., δ 3.5–4.5 ppm for ether linkages) and caprate ester peaks (δ 2.3 ppm for carbonyl).

- Mass spectrometry (MS) to confirm molecular weight (e.g., m/z ~358 for C₁₆H₃₀O₆).

- FTIR to detect ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. What is the significance of the HLB value (Hydrophilic-Lipophilic Balance) in determining this compound’s emulsifying efficiency?

this compound has an HLB of 9.0, making it suitable for oil-in-water (O/W) emulsions. Researchers should select HLB-matched oil phases (e.g., medium-chain triglycerides) and validate stability via centrifugation (3000 rpm for 15 min) or thermal cycling (4–40°C for 24 hrs). Compare phase separation rates against controls to quantify efficiency .

Advanced Research Questions

Q. How do pH and ionic strength variations affect the colloidal stability of this compound in emulsion systems?

Design experiments to test:

- pH stability : Prepare emulsions at pH 3–9 and monitor droplet size (via dynamic light scattering) over 7 days. Acidic conditions may hydrolyze ester bonds, increasing free fatty acid content (titrate with NaOH to quantify).

- Ionic strength : Add NaCl (0.1–1.0 M) and measure zeta potential. High ionic strength can compress the electrical double layer, leading to coalescence .

Q. What experimental approaches resolve contradictions in reported cytotoxicity data for this compound?

Conflicting cytotoxicity results may arise from impurities (e.g., residual catalysts) or cell line variability. Mitigate by:

- Purity analysis : Use GC-MS to quantify trace solvents (e.g., hexane) or unreacted capric acid.

- Standardized assays : Compare MTT and LDH assays across multiple cell lines (e.g., HaCaT keratinocytes vs. NIH/3T3 fibroblasts) under identical exposure times (24–48 hrs) .

Q. How can computational modeling predict the interaction of this compound with lipid bilayers in drug delivery systems?

Employ molecular dynamics (MD) simulations using software like GROMACS:

- Build a bilayer model (e.g., DPPC lipids) and insert this compound.

- Analyze parameters such as lateral diffusion coefficients and membrane curvature over 100-ns simulations. Validate with experimental techniques like fluorescence anisotropy .

Q. Methodological Notes

- Reproducibility : Document catalyst concentrations (±0.5% w/w) and reaction times (±10 mins) to minimize batch variability .

- Ethical Data Reporting : Disclose raw data (e.g., NMR spectra) in supplementary materials and avoid selective omission of outlier results .

Propiedades

Número CAS |

156153-06-9 |

|---|---|

Fórmula molecular |

C16H32O6 |

Peso molecular |

320.42 g/mol |

Nombre IUPAC |

[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] decanoate |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-16(20)22-13-15(19)12-21-11-14(18)10-17/h14-15,17-19H,2-13H2,1H3 |

Clave InChI |

CFTCNYXCIMEQQS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCC(COCC(CO)O)O |

SMILES canónico |

CCCCCCCCCC(=O)OCC(COCC(CO)O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

156153-06-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Polyglyceryl-2 caprate; PGLCP 102KC; Capric acid, monoester with diglycerol; Cremercoor PG2 C10; Diglyceryl monocaprate; Dermosoft dgmc; Diglyceryl monocaprate; Polyglyceryl-2 caprate; Sunsoft Q-10D; UNII-JX7WXJ41DH. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.